p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl groups The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of p-tolyl groups. One common method is the cyclization of appropriate hydrazine derivatives with p-tolyl-substituted acyl hydrazides under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced triazole derivatives.
Substitution: Azide-substituted triazoles.
Scientific Research Applications
Chemistry: In chemistry, p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes .
Biology: It can be used in the design of enzyme inhibitors or as a ligand in the study of protein-ligand interactions .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, making it a valuable scaffold for drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole ring without any substituents.
p-Tolyl-1H-1,2,4-triazole: A triazole ring with a single p-tolyl group.
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: A similar compound with an oxadiazole ring instead of a triazole ring.
Uniqueness: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two p-tolyl groups, which enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for the development of drugs with improved bioavailability and target specificity .
Biological Activity
p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The molecular formula of this compound is C17H18N4 with a molecular weight of 278.35 g/mol. The compound features a p-tolyl group and a triazole moiety, which are critical for its biological interactions.
Antifungal Activity
Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. For instance, derivatives of triazole have shown effectiveness against various fungal pathogens. The specific compound in focus has demonstrated promising results in inhibiting fungal growth, although quantitative data specific to this compound is limited.
Antibacterial Activity
Studies have shown that triazole derivatives can possess substantial antibacterial activity. For example, related compounds have been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the p-tolyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and antibacterial efficacy.
Anticancer Potential
The anticancer activity of triazole derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on similar triazole compounds have reported cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The structure-activity relationship (SAR) suggests that modifications in the triazole ring can significantly impact biological activity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives, including those structurally similar to this compound. Results indicated that certain derivatives exhibited over 60% inhibition against pathogenic bacteria at specific concentrations (7.06 mM), suggesting potential for therapeutic applications in treating infections .
Study 2: Interaction with Human Serum Albumin
Another investigation focused on the interaction between synthesized triazole derivatives and human serum albumin (HSA). Using fluorescence polarization and molecular modeling techniques, it was found that these compounds could form stable complexes with HSA, which is crucial for understanding their pharmacokinetics and bioavailability .
Data Table: Comparison of Biological Activities
Compound Name | Structure | Notable Activities |
---|---|---|
This compound | Structure | Antifungal, Antibacterial |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Structure | Antifungal |
4-(Triazolyl)phenols | Structure | Antibacterial |
1H-Triazole derivatives | Structure | Anticancer |
Properties
Molecular Formula |
C17H18N4 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
(4-methylphenyl)-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4/c1-11-3-7-13(8-4-11)15(18)17-19-16(20-21-17)14-9-5-12(2)6-10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
UIURUPKANJLEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)C)N |
Origin of Product |
United States |
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